chemical and physical properties of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid
chemical and physical properties of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid
Title: Physicochemical Profiling and Synthetic Methodologies of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic Acid
Executive Summary
In modern drug discovery and materials science, the strategic incorporation of conformationally restricted and electronically tuned building blocks is critical for optimizing target affinity and pharmacokinetic profiles. 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid (Molecular Formula: C10H12O2S) represents a highly specialized intermediate that merges three distinct pharmacophoric motifs: a lipophilic and metabolically robust thiophene ring, a flexible ethyl linker, and a sterically demanding 1,1-disubstituted cyclopropanecarboxylic acid core.
This technical whitepaper deconstructs the chemical behavior, thermodynamic properties, and validated synthetic pathways for this compound, providing a rigorous foundation for its application in active pharmaceutical ingredient (API) development.
Physicochemical and Thermodynamic Properties
Understanding the baseline physical chemistry of this molecule requires isolating the electronic contributions of its functional groups. The cyclopropane ring is not merely a spacer; its unique bonding orbital geometry significantly dictates the behavior of the attached carboxylic acid.
| Property | Value | Rationale / Method of Determination |
| Molecular Formula | C10H12O2S | Exact mass calculation. |
| Molecular Weight | 196.27 g/mol | Sum of standard atomic weights. |
| Predicted pKa | ~4.6 | Derived from the inherent acidity of the cyclopropanecarboxylic acid core. |
| Predicted LogP | ~2.8 | Additive lipophilicity of the thiophene ring, ethyl linker, and cyclopropane. |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl group (-OH). |
| H-Bond Acceptors | 3 | Carboxylic acid (C=O, -OH) and Thiophene sulfur (-S-). |
| Topological Polar Surface Area | 65.5 Ų | Calculated based on the carboxylate and thiophene heteroatom contributions. |
Causality in Acid-Base Dynamics
Unlike standard unstrained aliphatic carboxylic acids (e.g., cyclopentanecarboxylic acid, pKa ~4.9), this compound exhibits a slightly higher acidity. The internal C-C bond angles of the cyclopropane ring are compressed to 60°, forcing the exocyclic C-COOH bond to adopt greater s-character (approaching sp2 hybridization). This increased s-character enhances the electronegativity of the alpha-carbon, stabilizing the resulting carboxylate conjugate base via inductive electron withdrawal. As1, the pKa is reliably anchored around 4.6, independent of distant substituents like the thiophene ring[1].
Chemical Reactivity and Mechanistic Insights
Thiophene Electrophilic Aromatic Substitution (EAS)
The thiophene moiety acts as a classic bioisostere for phenyl rings but possesses distinct electronic reactivity. Because the sulfur atom donates electron density into the pi-system, thiophene undergoes EAS significantly faster than benzene.
For 3-substituted thiophenes (such as our 2-(thiophen-3-yl)ethyl group), incoming electrophiles (e.g., halogens, acylium ions) will preferentially attack the 2-position . The causality here is strictly thermodynamic: attack at C2 generates a sigma complex intermediate where the positive charge is highly stabilized by the adjacent sulfur heteroatom through multiple resonance structures. Conversely, attack at the 4- or 5-position yields a less stabilized intermediate. 2 confirm that substitution occurs preferably at position 2 under mild conditions[2].
Regioselectivity of Electrophilic Aromatic Substitution on the thiophene ring.
Experimental Workflows: De Novo Synthesis
Direct alpha-alkylation of pre-formed cyclopropanecarboxylic acid is synthetically unviable due to poor enolate generation and competitive elimination of the alkyl halide. To ensure a self-validating, high-yielding system, we utilize a thermodynamically driven Malonic Ester Synthesis pathway.
Protocol: Synthesis via Malonic Ester Pathway
Step 1: Primary Alkylation
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Charge a dry, argon-purged flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and anhydrous DMF to create a 0.5 M solution.
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Cool the suspension to 0°C. Dropwise add diethyl malonate (1.0 eq). Stir for 30 minutes until hydrogen gas evolution ceases, ensuring complete enolate formation.
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Add 2-(thiophen-3-yl)ethyl bromide (1.0 eq) dropwise. Warm the reaction to room temperature and stir for 12 hours.
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Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Cyclopropanation (Ring Closure)
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Dissolve the crude alkylated malonate (1.0 eq) in anhydrous DMF. Add 1,2-dibromoethane (1.5 eq).
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Add K₂CO₃ (3.0 eq) or NaH (2.2 eq) and heat the mixture to 60°C for 16 hours. The dual alkylation mechanism forces the formation of the strained cyclopropane ring.
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Perform standard aqueous workup to isolate diethyl 1-(2-(thiophen-3-yl)ethyl)cyclopropane-1,1-dicarboxylate.
Step 3: Saponification & Decarboxylation
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Suspend the diester in a 1:1 mixture of THF and 2M aqueous NaOH (5.0 eq). Reflux for 4 hours to achieve complete saponification.
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Remove THF in vacuo, cool the aqueous layer, and acidify to pH 1 using 6M HCl to precipitate the diacid. Extract with EtOAc, dry, and concentrate.
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Heat the neat diacid to 160°C under a slight vacuum for 2 hours. The thermal decarboxylation drives off CO₂, yielding the target mono-carboxylic acid. Recrystallize from heptane/EtOAc.
Synthetic workflow for 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid.
References
- Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene) Prepared via Direct Arylation Polymerization (DArP). OSTI.gov.
- Electrophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. Pearson+.
